

An In-depth Technical Guide to the Chemical Structure of Kojibiose

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Compound of Interest

Compound Name: Kojibiose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **kojibiose**. The information is intended to support research and development efforts in fields ranging from carbohydrate chemistry to drug discovery.

Core Chemical Structure

Kojibiose is a naturally occurring disaccharide composed of two D-glucose monosaccharide units.^{[1][2]} These units are linked by an α -1,2-glycosidic bond, meaning the anomeric carbon (C1) of one glucose molecule is connected to the hydroxyl group on the second carbon (C2) of the adjacent glucose molecule.^{[1][3]} The systematic name for **kojibiose** is 2-O- α -D-glucopyranosyl-D-glucose.^{[1][4][5]} This linkage distinguishes it from other glucose-glucose disaccharides such as maltose (α -1,4), cellobiose (β -1,4), and isomaltose (α -1,6).^[3] **Kojibiose** is a reducing sugar because one of the glucose units has a free anomeric carbon.

Physicochemical Data

The following table summarizes key quantitative data for **kojibiose**, providing a ready reference for experimental design and analysis.

Property	Value	References
Chemical Formula	C ₁₂ H ₂₂ O ₁₁	[1][2][4][6][7]
Molar Mass	342.30 g/mol	[2][4][5][7]
CAS Number	2140-29-6	[1][2][4]
Melting Point	187-188 °C	[2]
Density	1.688 g/mL	[5]
Solubility	Soluble in water	[1]

Key Experimental Protocols

This section details selected experimental methodologies relevant to the synthesis, isolation, characterization, and enzymatic analysis of **kojibiose**.

Enzymatic Synthesis of Kojibiose via Transglycosylation

This protocol describes the synthesis of **kojibiose** using a crude sucrose phosphorylase (SPase) preparation.

Methodology:

- **Reaction Setup:** Prepare a reaction mixture with a total volume of 10 mL in a 50 mM MOPS buffer (pH 6.7). The substrates are 0.1 M glucose and 0.2 M sucrose.
- **Enzyme Addition:** Initiate the reaction by adding 0.02 U/mg of the crude SPase solution per milligram of total substrates.
- **Incubation:** Incubate the reaction mixture at 55 °C.
- **Sampling:** At various time intervals, withdraw samples for analysis.
- **Reaction Termination:** Stop the reaction by boiling the sample for 10 minutes.
- **Clarification:** Centrifuge the boiled sample at 12,000 x g for 20 minutes to remove any precipitate.

- Analysis: Analyze the supernatant for **kojibiose** concentration using High-Performance Liquid Chromatography (HPLC).

Optimization of reaction conditions such as pH (range 5.5–8.0), temperature (range 40-60 °C), and substrate ratios can be performed to maximize the yield of **kojibiose**.^[3]

Isolation and Purification of Kojibiose

This protocol outlines a general procedure for purifying **kojibiose** from a reaction mixture, particularly after enzymatic synthesis.

Methodology:

- Removal of Monosaccharides: After the synthesis reaction, add baker's yeast to the mixture. The yeast will ferment the remaining glucose and fructose, leaving the non-fermentable **kojibiose** in solution.
- Yeast Removal: After fermentation is complete, remove the yeast cells by centrifugation or filtration.
- Chromatographic Purification: For higher purity, subject the resulting solution to column chromatography. A TOYOPEARL HW40 column followed by a Wakosil 5SIL column can be effective.
- Crystallization: Concentrate the purified **kojibiose** solution and induce crystallization to obtain highly pure solid **kojibiose**.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates like **kojibiose**.

Methodology:

- Sample Preparation: Dissolve the **kojibiose** sample in deuterium oxide (D₂O).
- 1D NMR: Acquire a 1D ¹H NMR spectrum to identify the anomeric protons, which typically resonate in the region of 4.5-5.5 ppm. The coupling constants of these signals provide

information about the stereochemistry of the glycosidic linkage.

- 2D NMR:
 - COSY (Correlation Spectroscopy): Use to establish the proton-proton correlations within each glucose residue.
 - TOCSY (Total Correlation Spectroscopy): Use to identify all the protons belonging to a single glucose spin system, starting from the anomeric proton.
 - HSQC (Heteronuclear Single Quantum Coherence): Use to correlate each proton with its directly attached carbon atom, allowing for the assignment of the ^{13}C spectrum.
 - HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range correlations between protons and carbons, which is crucial for identifying the glycosidic linkage between the two glucose units.
 - ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Use to identify through-space correlations between protons on the different monosaccharide units, confirming the spatial proximity dictated by the glycosidic bond.

Enzymatic Assay of Kojibiose Hydrolase (Kojibiase)

This protocol measures the activity of **kojibiose** hydrolase, an enzyme that specifically hydrolyzes **kojibiose**.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing 10 mM **kojibiose** and 0.5 mg/mL of the purified **kojibiose** hydrolase in 100 mM sodium acetate buffer (pH 4.5).
- Incubation: Incubate the reaction at room temperature.
- Sampling: Take samples at regular intervals (e.g., every 2 minutes for 16 minutes).
- Glucose Quantification: The hydrolytic activity is monitored by measuring the amount of glucose released. This can be quantified using a coupled enzymatic assay with glucose

oxidase and peroxidase (GOD-POD). The assay solution contains 0.45 mg/mL GOD, 69.2 µg/mL POD, and 0.5 mg/mL 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) in 1 M acetate buffer (pH 4.5). The development of color is measured spectrophotometrically.

Enzymatic Assay of Kojibiose Phosphorylase

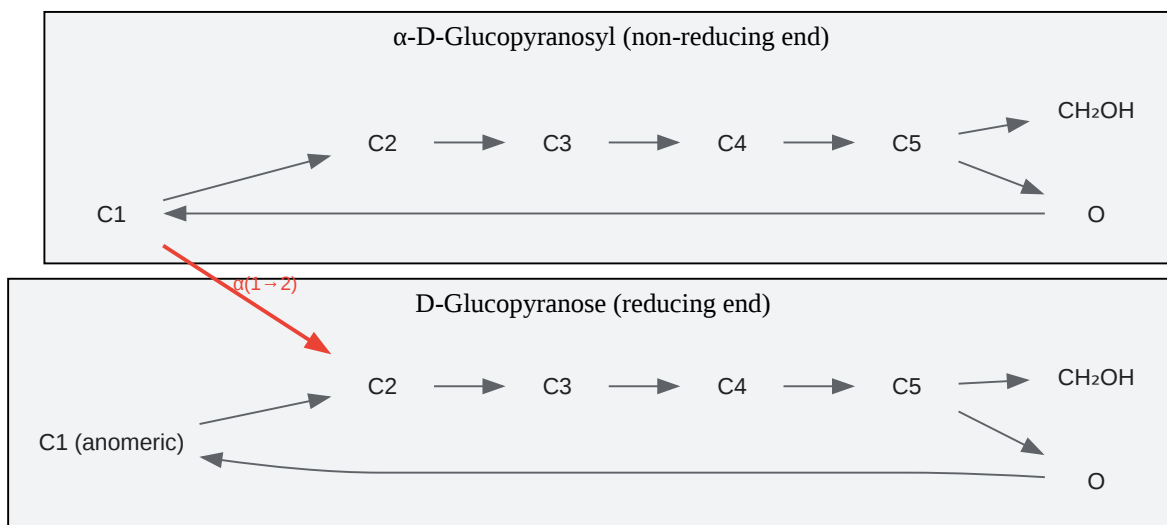
This protocol measures the activity of **kojibiose** phosphorylase, which catalyzes the phosphorolysis of **kojibiose**.

Methodology:

- **Reaction Mixture:** Prepare a reaction mixture containing 1.0 mM **kojibiose**, 10 mM inorganic phosphate, and the **kojibiose** phosphorylase enzyme in 50 mM HEPES/K⁺ buffer (pH 8.0).
- **Coupled Enzyme System:** The product, β-D-glucose-1-phosphate, is converted to glucose-6-phosphate by β-phosphoglucomutase (β-PGM). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The reaction mixture should also contain 1.0 U β-PGM, 3 U G6PDH, 4.0 mM NADP⁺, and 100 µM α-D-glucose-1,6-bisphosphate.
- **Detection:** Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. This rate is proportional to the activity of **kojibiose** phosphorylase.

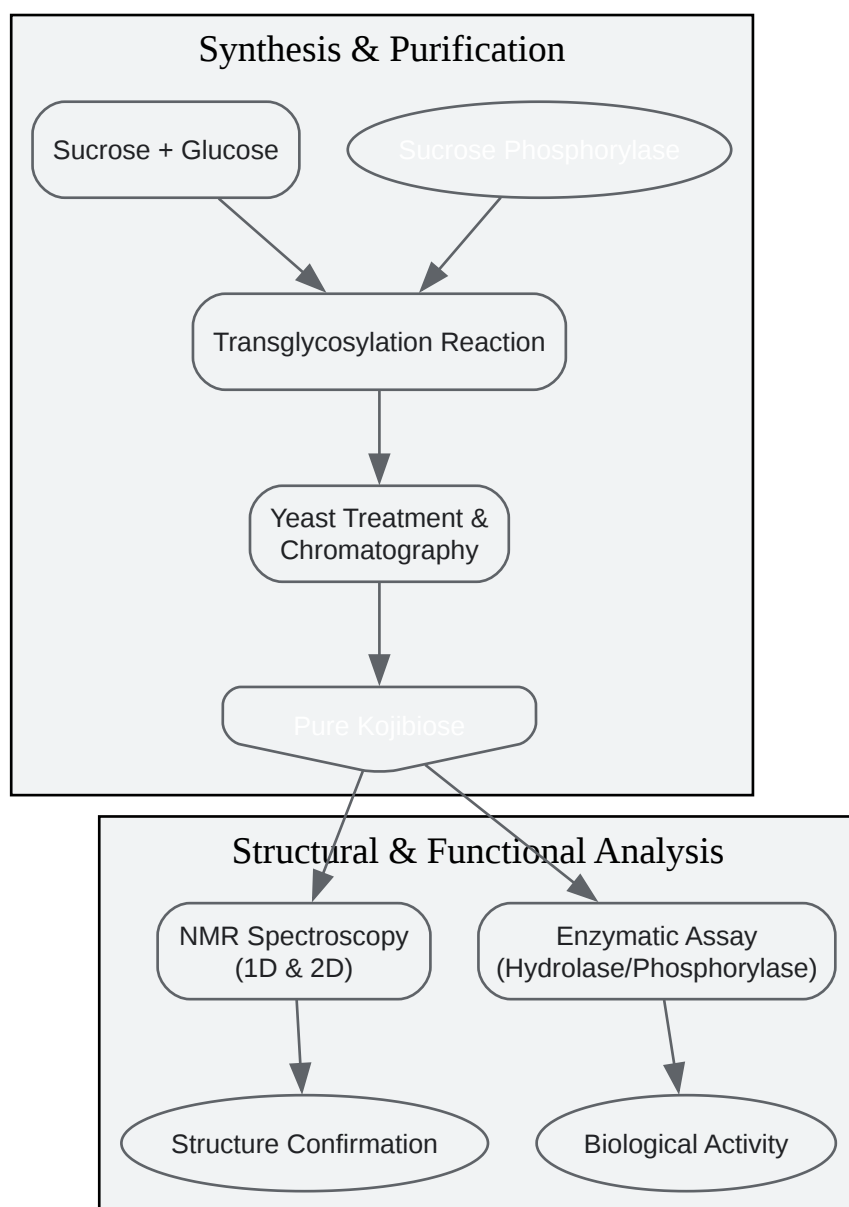
Visualizations

The following diagrams illustrate the chemical structure of **kojibiose** and a simplified workflow for its enzymatic synthesis and analysis.



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Caption: Chemical structure of **kojibiose** showing the α -1,2-glycosidic linkage.



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Caption: Workflow for **kojibiose** synthesis, purification, and analysis.

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